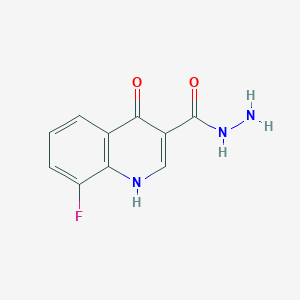

![molecular formula C7H8N4 B3073723 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1018143-51-5](/img/structure/B3073723.png)

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine

Overview

Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is a compound with a molecular weight of 148.17 . It has the IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is considered a promising structure for various applications .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They exhibit absorption and emission behaviors that can be improved by electron-donating groups (EDGs) at position 7 on the fused ring .Scientific Research Applications

Chemical Structure and Regio-Orientation

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its regioselective reactions. The chemical structure allows for various reactions with 1,3-bielectrophilic reagents, leading to the formation of different pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have been studied for their regio-orientation and nucleophilicity, which is crucial for understanding their chemical behavior and potential applications in medicinal chemistry. The controversy in literature regarding the regio-orientation of substituents on the pyrimidine ring highlights the complexity and research interest in this compound (M. Mohamed & A. M. Mahmoud, 2019).

Synthetic Pathways and Medicinal Applications

Research into pyranopyrimidine cores, which are related to the pyrazolo[1,5-a]pyrimidine structure, has shown significant applicability in medicinal and pharmaceutical industries. The structural versatility and bioavailability of these cores have led to a wide range of applications, from drug development to synthetic chemistry. The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds has been a key area of focus, indicating the ongoing interest in developing new methodologies for constructing these complex structures and exploring their biological activities (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Drug Development and Biological Properties

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery due to its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structure-activity relationship (SAR) studies surrounding this scaffold continue to attract medicinal chemists, offering numerous opportunities for developing potential drug candidates. This highlights the scaffold's significance and versatility in medicinal chemistry and drug development processes (S. Cherukupalli et al., 2017).

Safety and Hazards

The safety data sheet for 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .

Mechanism of Action

Target of Action

Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .

Biochemical Pathways

Related pyrazolo[1,5-a]pyrimidines have been used in the study of intracellular processes and chemosensors .

Result of Action

Related pyrazolo[1,5-a]pyrimidines have been found to exhibit significant inhibitory activity, with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM, compared to the control drug sorafenib .

Action Environment

It’s known that the photophysical properties of related pyrazolo[1,5-a]pyrimidines can be tuned, suggesting that their action may be influenced by environmental factors .

properties

IUPAC Name |

2-methylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEDESALKLSRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073642.png)

![3-(2-Isopropyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073650.png)

![1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073655.png)

![3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073674.png)

![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073680.png)

![1-(2-cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073693.png)

![1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073699.png)

![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid](/img/structure/B3073707.png)

![1-(2-(Cyclopentylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073710.png)

![6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073722.png)

![2-(3-Cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073736.png)